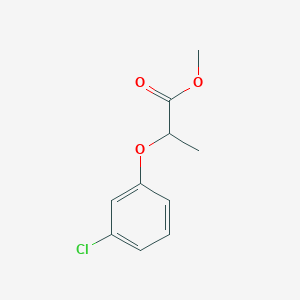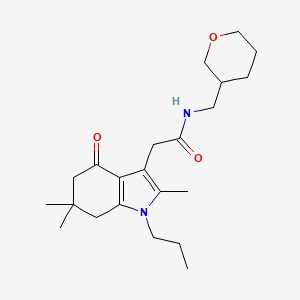![molecular formula C14H12Cl2N2O4S B5993645 2,6-dichloro-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B5993645.png)
2,6-dichloro-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide is a complex organic compound characterized by its dichlorinated benzene ring, sulfonamide group, and a Schiff base linkage to a dihydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Schiff Base: The reaction between 2,6-dichlorobenzaldehyde and 3,4-dihydroxyaniline under acidic conditions forms the Schiff base intermediate.
Sulfonamide Formation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,6-dichloro-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones derived from the dihydroxyphenyl group.
Reduction: Amines derived from the reduction of the Schiff base.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,6-dichloro-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Use in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory or anticancer properties.
作用机制
The mechanism of action of 2,6-dichloro-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The Schiff base linkage and the dihydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also play a role in binding to proteins or other biomolecules.
相似化合物的比较
Similar Compounds
2,6-dichloro-N,N-dimethylpyridin-4-amine: Similar in having dichlorinated benzene but differs in the amine group and lack of sulfonamide.
2,6-dichlorodiphenylamine: Similar in having dichlorinated benzene but differs in the amine group and lack of sulfonamide and Schiff base linkage.
Uniqueness
2,6-dichloro-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its combination of a Schiff base linkage, dihydroxyphenyl group, and sulfonamide group, which confer specific chemical and biological properties not found in the similar compounds listed above.
属性
IUPAC Name |
2,6-dichloro-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O4S/c1-8-4-10(15)14(11(16)5-8)23(21,22)18-17-7-9-2-3-12(19)13(20)6-9/h2-7,18-20H,1H3/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWJZDUPZCRTRG-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)NN=CC2=CC(=C(C=C2)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5993562.png)

![6-iodo-3-(3-methylphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5993584.png)

![N-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-1-pyrimidin-4-ylmethanamine](/img/structure/B5993593.png)
![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5993608.png)
![1-[4-(4-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5993616.png)
![2-(1-benzyl-3-pyrrolidinyl)-N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5993630.png)
![N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B5993631.png)
![4-[4-(4-Ethylphenoxy)but-2-ynyl]morpholine;hydrochloride](/img/structure/B5993632.png)
![(1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinyl)methanol](/img/structure/B5993634.png)

![N-(3-Methoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide](/img/structure/B5993655.png)
![2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B5993662.png)
